![molecular formula C10H11F3OS B12519197 Phenol, 2-propyl-4-[(trifluoromethyl)thio]- CAS No. 653578-26-8](/img/structure/B12519197.png)
Phenol, 2-propyl-4-[(trifluoromethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a chemical compound with the molecular formula C10H11F3OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a propyl group and a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group and has the trifluoromethyl group in a different position.
4-Hydroxybenzotrifluoride: Similar structure but lacks the propyl group and the trifluoromethylthio group.
Propriétés
Numéro CAS |
653578-26-8 |
|---|---|
Formule moléculaire |
C10H11F3OS |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-propyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3 |
Clé InChI |
HVGYLQHQLANBPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


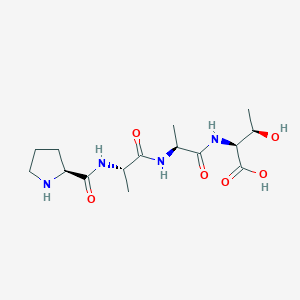
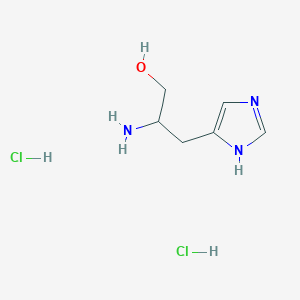
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
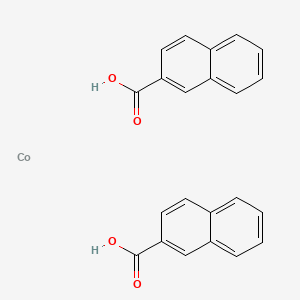

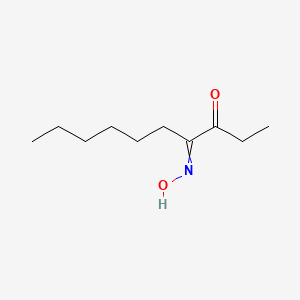
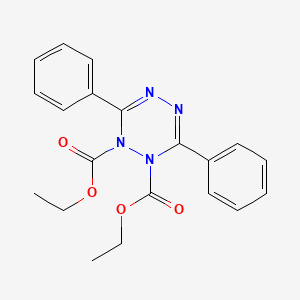

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)

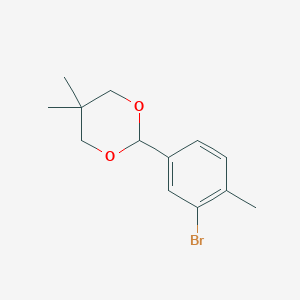
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
